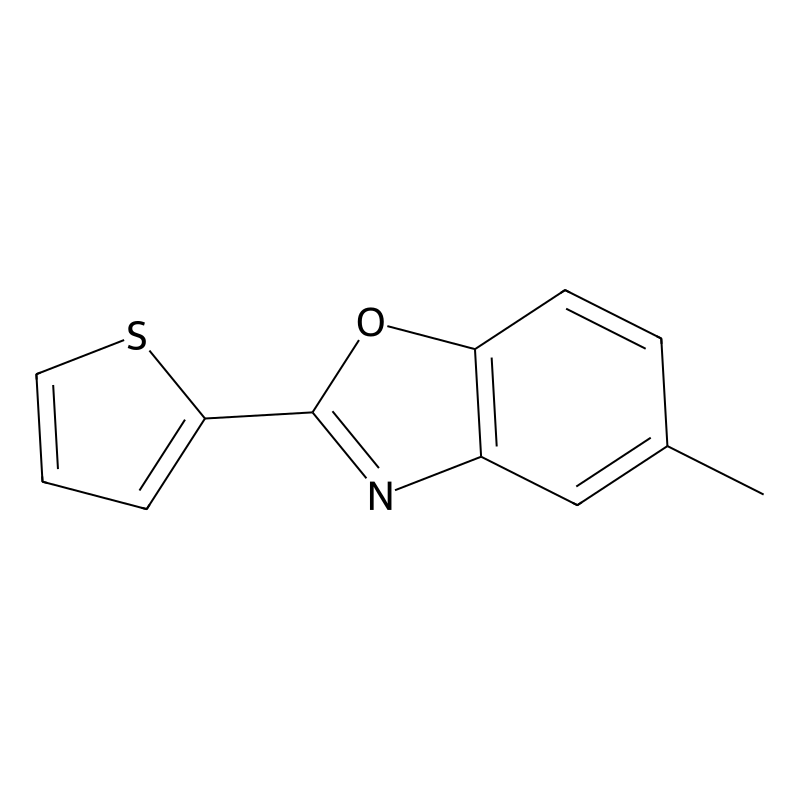

Benzoxazole, 5-methyl-2-(2-thienyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzoxazole, 5-methyl-2-(2-thienyl)- is a heterocyclic compound characterized by a benzoxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position. The molecular formula of this compound is S. Benzoxazoles are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets.

- Oxidation: This compound can be oxidized to yield corresponding oxides under specific conditions.

- Reduction: Reduction reactions can modify functional groups, potentially altering the compound's biological activity.

- Substitution: The thienyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions such as temperature and solvents playing crucial roles in determining the outcomes of these reactions.

Benzoxazole derivatives, including Benzoxazole, 5-methyl-2-(2-thienyl)-, have been investigated for various biological activities:

- Antimicrobial Activity: Research has shown that benzoxazole derivatives possess significant antimicrobial properties against a range of pathogens.

- Antifungal Activity: Certain derivatives exhibit antifungal effects, making them potential candidates for treating fungal infections.

- Anticancer Activity: The compound has been explored for its potential in cancer therapy due to its ability to inhibit key biological pathways involved in tumor growth .

The synthesis of Benzoxazole, 5-methyl-2-(2-thienyl)- typically involves the following methods:

- Condensation Reaction: The most common method involves the reaction of 2-aminophenol with substituted aldehydes or isothiocyanates. This reaction can be catalyzed by various catalysts, including nickel-supported silica or other environmentally friendly catalysts.For example:python

# General reaction scheme2-aminophenol + aldehyde → Benzoxazole derivative - Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors are subjected to specific conditions (e.g., heating) to form the benzoxazole structure.

- Green Chemistry Approaches: Recent studies have focused on environmentally benign synthesis methods that reduce waste and improve yields using catalysts like fly ash .

Benzoxazole, 5-methyl-2-(2-thienyl)- finds applications in various fields:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting infectious diseases and cancer.

- Material Science: The compound is used in creating new materials with unique optical and electronic properties.

- Agricultural Chemistry: Some derivatives are explored for their herbicidal and insecticidal properties .

Studies on Benzoxazole, 5-methyl-2-(2-thienyl)- have highlighted its potential interactions with biological targets. The isothiocyanate group within the molecule can react with nucleophiles, leading to inhibition of critical biological processes. Molecular docking studies have been employed to elucidate its binding affinity to various enzymes and receptors, providing insights into its mechanism of action .

Several compounds share structural similarities with Benzoxazole, 5-methyl-2-(2-thienyl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoxazole | Basic structure without additional substituents | Serves as a parent compound |

| Benzisoxazole | Contains an isoxazole ring instead of benzoxazole | Different electronic properties due to isoxazole |

| Thiazole | Heterocyclic compound containing sulfur | Exhibits different reactivity patterns |

| Benzothiazole | Similar structure but includes a thiazole ring | Known for herbicidal activity |

Uniqueness: Benzoxazole, 5-methyl-2-(2-thienyl)- is unique due to the combination of both the methyl and thienyl substituents. These groups enhance its reactivity and potential applications in medicinal chemistry compared to simpler benzoxazole derivatives .